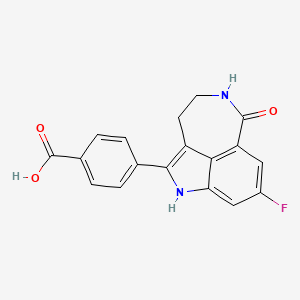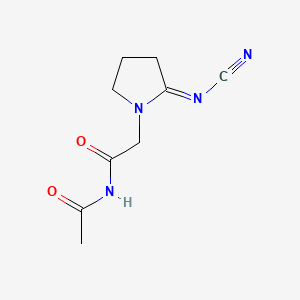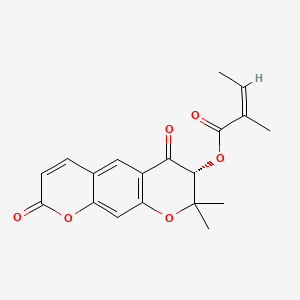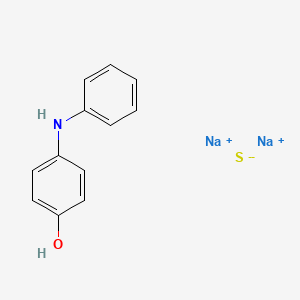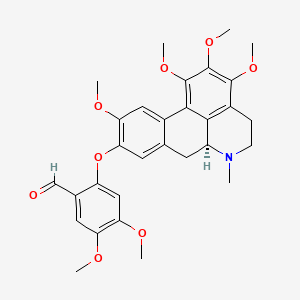
Thaliadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Talidina es un compuesto orgánico complejo con la fórmula molecular C30H33NO8 . Es conocida por su estructura única, que incluye múltiples grupos metoxi y un núcleo dibenzoquinolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la Talidina involucra múltiples pasos, comenzando con la preparación del núcleo dibenzoquinolina. Este núcleo se funcionaliza luego con grupos metoxi a través de una serie de reacciones, incluyendo metilación y oxidación. El paso final involucra la unión de la porción benzaldehído al núcleo dibenzoquinolina.
Métodos de producción industrial: La producción industrial de Talidina generalmente involucra técnicas de síntesis orgánica a gran escala. Estos métodos a menudo utilizan reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente, incluyendo la temperatura, la presión y el uso de catalizadores para optimizar el proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones: La Talidina experimenta varias reacciones químicas, incluyendo:
Oxidación: La Talidina se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir la Talidina en su forma correspondiente de hidroquinona.
Sustitución: La Talidina puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos metoxi.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los nucleófilos como el metóxido de sodio y el tert-butóxido de potasio se emplean comúnmente.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: Derivados de hidroquinona.
Sustitución: Varios derivados de Talidina sustituidos, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La Talidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigada por su potencial como una sonda bioquímica para estudiar procesos celulares.
Medicina: Explorada por sus posibles propiedades terapéuticas, incluyendo efectos anticancerígenos y antiinflamatorios.
Industria: Utilizada en el desarrollo de materiales avanzados y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de la Talidina involucra su interacción con objetivos moleculares específicos dentro de las células. Se cree que modula la actividad de ciertas enzimas y receptores, lo que lleva a cambios en las vías de señalización celular. Los objetivos moleculares y las vías exactas todavía están bajo investigación, pero los estudios preliminares sugieren que la Talidina puede influir en la actividad de las quinasas y los factores de transcripción.
Compuestos similares:
Talidomida: Conocida por sus propiedades inmunomoduladoras y antiinflamatorias.
Lenalidomida: Un derivado de la Talidomida con actividad anticancerígena mejorada.
Pomalidomida: Otro derivado de la Talidomida con potentes efectos anticancerígenos.
Unicidad de la Talidina: La Talidina destaca por su núcleo dibenzoquinolina único y sus múltiples grupos metoxi, que confieren propiedades químicas y actividades biológicas distintas. A diferencia de la Talidomida y sus derivados, la estructura de la Talidina permite una gama más amplia de modificaciones químicas, lo que la convierte en un compuesto versátil para diversas aplicaciones.
Comparación Con Compuestos Similares
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another Thalidomide derivative with potent anti-cancer effects.
Uniqueness of Thaliadine: this compound stands out due to its unique dibenzoquinoline core and multiple methoxy groups, which confer distinct chemical properties and biological activities. Unlike Thalidomide and its derivatives, this compound’s structure allows for a broader range of chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
67510-96-7 |
|---|---|
Fórmula molecular |
C30H33NO8 |
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C30H33NO8/c1-31-9-8-18-26-20(31)10-16-11-25(39-21-14-24(35-4)22(33-2)12-17(21)15-32)23(34-3)13-19(16)27(26)29(37-6)30(38-7)28(18)36-5/h11-15,20H,8-10H2,1-7H3/t20-/m0/s1 |
Clave InChI |
CTIIMTXWHVNAII-FQEVSTJZSA-N |
SMILES isomérico |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C=O)OC)OC |
SMILES canónico |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


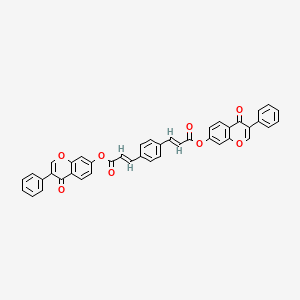
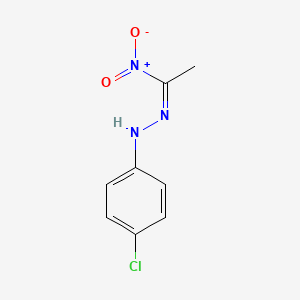
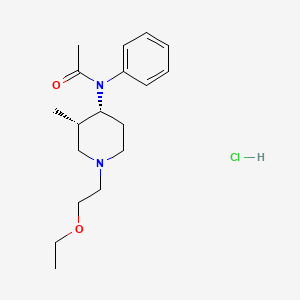
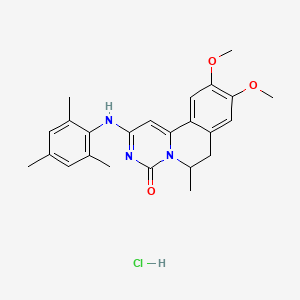

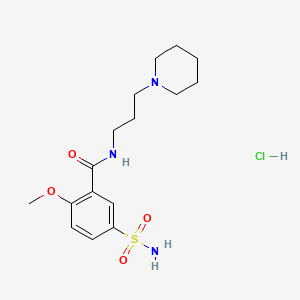
![dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12740612.png)

